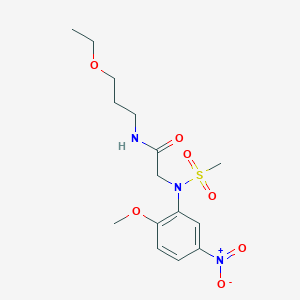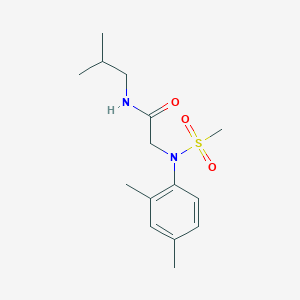
2-methylphenyl 3-methyl-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylphenyl 3-methyl-1-benzofuran-2-carboxylate, also known as methylphenidate, is a synthetic compound that has been widely used as a central nervous system (CNS) stimulant. It is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is also used as a performance-enhancing drug by athletes and students.
Wirkmechanismus
The mechanism of action of 2-methylphenyl 3-methyl-1-benzofuran-2-carboxylate involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which enhances cognitive function and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and respiration. The compound also increases the release of glucose from the liver, leading to increased energy levels. In addition, it has been shown to improve cognitive function and attention in individuals with ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methylphenyl 3-methyl-1-benzofuran-2-carboxylate in lab experiments include its well-established pharmacological properties and the availability of a reliable synthesis method. The compound can be used to investigate the effects of CNS stimulants on brain function and behavior. However, the limitations of using the compound include its potential for abuse and dependence, as well as the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
For research on 2-methylphenyl 3-methyl-1-benzofuran-2-carboxylate include investigating its potential for use in the treatment of other neurological disorders, such as depression and anxiety. The compound may also be used to investigate the effects of CNS stimulants on brain development and aging. Additionally, further studies are needed to investigate the long-term effects of the compound on cognitive function and behavior.
Synthesemethoden
The synthesis of 2-methylphenyl 3-methyl-1-benzofuran-2-carboxylate involves the reaction of 2-methylphenyl 3-methyl-1-benzofuran-2-carboxylateate hydrochloride with methanesulfonyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain the desired compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-methylphenyl 3-methyl-1-benzofuran-2-carboxylate has been extensively studied for its pharmacological properties. It is known to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, leading to improved cognitive function and attention. The compound has been used in research studies to investigate the effects of CNS stimulants on brain function and behavior.
Eigenschaften
IUPAC Name |
(2-methylphenyl) 3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-7-3-5-9-14(11)20-17(18)16-12(2)13-8-4-6-10-15(13)19-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJITQKOFBODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B4974026.png)

![6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)


![5-bromo-2-chloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4974056.png)


![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4974101.png)
![2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B4974104.png)
![ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B4974113.png)